

A Comparative In Vivo Efficacy Analysis of NNC-711 and Tiagabine

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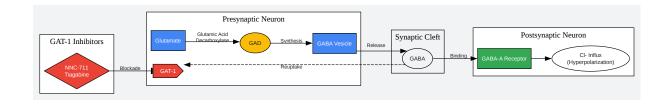
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two potent gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitors: NNC-711 and tiagabine. Both compounds are recognized for their anticonvulsant properties, which are primarily attributed to their ability to block the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system. This guide synthesizes key experimental data to offer a clear comparison of their performance in established preclinical models.

Mechanism of Action: Enhancing GABAergic Neurotransmission

NNC-711 and tiagabine exert their effects by selectively inhibiting the GAT-1 transporter.[1] This transporter is crucial for terminating the synaptic action of GABA by removing it from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking this reuptake mechanism, both NNC-711 and tiagabine increase the extracellular concentration of GABA, thereby enhancing GABAergic inhibition and reducing neuronal excitability. This shared mechanism underlies their potent anticonvulsant activity observed in various in vivo models.





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Figure 1: GABAergic Synapse and GAT-1 Inhibition.

Quantitative Efficacy Comparison

The following tables summarize the in vivo anticonvulsant efficacy of NNC-711 and tiagabine in various rodent models of seizures. The data is presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. To facilitate comparison, all ED50 values have been converted to µmol/kg.

Table 1: Anticonvulsant Efficacy (ED50) of NNC-711 and Tiagabine in Mice



Seizure Model	Compound	ED50 (mg/kg, i.p.)	Molar Mass (g/mol)	ED50 (μmol/kg, i.p.)	Reference
Pentylenetetr azol (PTZ)- Induced Tonic Convulsions	NNC-711	0.72	386.88	1.86	[2][3]
Tiagabine	-	412.01	2.0	[4][5]	
Audiogenic Seizures (DBA/2 Mice)	NNC-711	0.23	386.88	0.59	[2][3]
Tiagabine	-	412.01	1.0	[4][5]	
DMCM- Induced Clonic Convulsions	NNC-711	1.2	386.88	3.10	[2][3]
Tiagabine	-	412.01	2.0	[4][5]	

Note: Direct ED50 values in mg/kg for tiagabine in these specific mouse models were not available in the cited literature; the values in μ mol/kg are directly from the source. Molar masses are for the hydrochloride salts of NNC-711[6][7] and tiagabine[4][8][9][10][11].

Table 2: Relative Anticonvulsant Potency in Rat Kindling Model

Model	Relative Potency	Reference
Amygdala- or Hippocampal- Kindled Seizures	NNC-711 > Tiagabine > SKF- 89976A	[8][12]

The data indicates that both NNC-711 and tiagabine are highly potent anticonvulsants. In mouse models, NNC-711 appears to be more potent in protecting against audiogenic seizures, while their potencies against PTZ- and DMCM-induced seizures are comparable. In the rat



kindling model of temporal lobe epilepsy, NNC-711 demonstrated a higher anticonvulsant potency than tiagabine.[8][12]

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between individual studies.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of drugs against generalized myoclonic seizures.

- Animals: Male NMRI mice are commonly used.
- Drug Administration: NNC-711 or tiagabine is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the drug solvent.
- Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously a set time after drug administration (e.g., 30 minutes).
- Observation: Animals are observed for a defined period (e.g., 30-60 minutes) for the presence of tonic hindlimb extension.
- Data Analysis: The percentage of animals protected from the tonic seizure component at each dose is recorded, and the ED50 is calculated using probit analysis.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and serve as a model for reflex epilepsy.[13][14][15][16]

- Animals: Male or female DBA/2 mice at the age of peak seizure susceptibility (typically 21-28 days) are used.[13][15]
- Drug Administration: Test compounds are administered i.p. prior to auditory stimulation.
- Seizure Induction: Mice are placed in an acoustic chamber and exposed to a high-intensity sound (e.g., 110-120 dB) from a bell or a sound generator for a fixed duration (e.g., 60



seconds).[13][15]

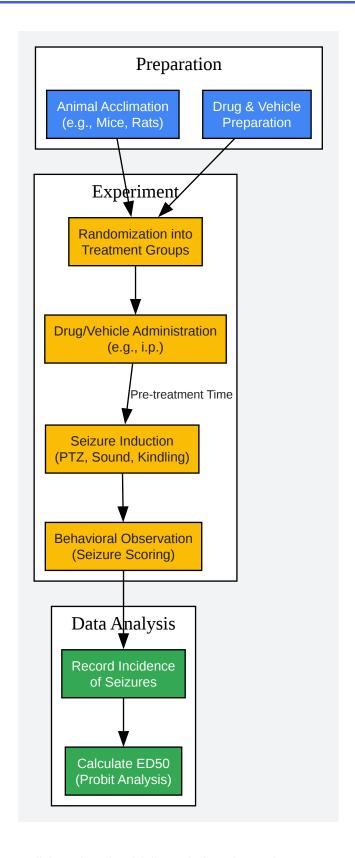
- Observation: The occurrence of a characteristic seizure sequence (wild running, clonic seizures, tonic hindlimb extension) is recorded. Protection is defined as the absence of the tonic seizure component.
- Data Analysis: The ED50 is determined based on the dose-response relationship for the blockade of tonic seizures.

In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of awake animals.[17][18][19][20]

- Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically
 implanted into the target brain region (e.g., ventrolateral thalamus or hippocampus) and
 secured to the skull.[21] Animals are allowed to recover from surgery.
- Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).[19]
- Sample Collection: After a stabilization period to establish a baseline, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
- Drug Administration: NNC-711 or tiagabine is administered systemically (i.p.) or locally through the microdialysis probe.
- Analysis: The concentration of GABA in the dialysate samples is quantified using highperformance liquid chromatography (HPLC) with fluorescence detection.[18][19] The results are typically expressed as a percentage change from the baseline GABA level.





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Figure 2: Generalized Workflow for In Vivo Anticonvulsant Testing.



Summary and Conclusion

Both NNC-711 and tiagabine are potent and selective GAT-1 inhibitors with robust in vivo anticonvulsant efficacy. The available data suggests that NNC-711 may be more potent than tiagabine in certain models of epilepsy, such as audiogenic seizures in DBA/2 mice and the rat kindling model.[2][3][8][12] Their potencies against chemically-induced seizures with agents like PTZ and DMCM appear to be more comparable.[2][3][4][5]

It is important to note that while both compounds increase extracellular GABA levels, the concentrations required to achieve this in microdialysis studies can be higher than those effective for anticonvulsant purposes.[21] This suggests a complex relationship between bulk extracellular GABA levels and the suppression of seizure activity.

For drug development professionals, both molecules serve as important benchmarks for GAT-1 inhibitor programs. The subtle differences in their in vivo efficacy profiles may be attributable to variations in their pharmacokinetic or pharmacodynamic properties beyond simple GAT-1 affinity. Further head-to-head studies under identical experimental conditions would be beneficial to delineate these differences more precisely.

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